15-Keto Bimatoprost-d5

LC-MS/MS Bioanalysis Stable Isotope Labeling

Quantifying 15-Keto Bimatoprost without a co-eluting stable isotope internal standard introduces matrix-induced ion suppression errors, compromising bioanalytical accuracy. 15-Keto Bimatoprost-d5 resolves this with five deuterium atoms at the ethylamide moiety. • +5.03 Da mass shift enables selective MRM detection, distinguishing the IS from endogenous analyte signal. • Non-labile deuterium placement ensures metabolic stability and no H/D exchange during sample preparation. • Chromatographic co-elution corrects for matrix effects, supporting ICH-compliant impurity profiling and pharmacokinetic studies.

Molecular Formula C25H35NO4
Molecular Weight 418.6 g/mol
Cat. No. B15143046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Keto Bimatoprost-d5
Molecular FormulaC25H35NO4
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O
InChIInChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t21-,22-,23+,24-/m1/s1/i1D3,2D2
InChIKeyOZCBJWOYRKMMPF-BYNWSLMCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Keto Bimatoprost-d5: Deuterated Internal Standard


15-Keto Bimatoprost-d5 is a stable isotope-labeled analog of 15-Keto Bimatoprost, incorporating five deuterium atoms at the ethylamide moiety . This compound belongs to the prostaglandin F2α (PGF2α) analog class and serves as the primary deuterated internal standard for the precise quantification of 15-Keto Bimatoprost in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The deuterium labeling confers a molecular weight of 418.58 g/mol (C₂₅H₃₀D₅NO₄), enabling unequivocal mass spectrometric differentiation from the unlabeled parent compound .

Why 15-Keto Bimatoprost-d5 Is Irreplaceable


Generic substitution of 15-Keto Bimatoprost-d5 with unlabeled 15-Keto Bimatoprost or structurally distinct internal standards fundamentally compromises quantitative accuracy in LC-MS/MS workflows. The unlabeled analog fails to provide the required mass shift (+5.03 Da) for selective detection in multiple reaction monitoring (MRM) mode, rendering it indistinguishable from endogenous analyte signal . Alternative isotopically labeled internal standards (e.g., ¹³C or ¹⁵N analogs) may exhibit differential chromatographic retention times due to distinct physicochemical properties, reducing their capacity to correct for matrix-induced ion suppression effects [1]. Furthermore, the deuterium placement at the ethylamide group in 15-Keto Bimatoprost-d5 is specifically engineered to maintain metabolic stability comparable to the unlabeled analyte while avoiding hydrogen-deuterium exchange at labile positions, a design feature not guaranteed in alternative deuterated compounds [2].

Quantitative Differentiation of 15-Keto Bimatoprost-d5


Mass Shift for Selective MS Detection

15-Keto Bimatoprost-d5 demonstrates a molecular weight of 418.58 g/mol, representing a +5.03 Da mass increase compared to the unlabeled 15-Keto Bimatoprost (413.55 g/mol) . This mass differential arises from the substitution of five hydrogen atoms with deuterium at the N-ethylamide terminus. The magnitude of this shift exceeds the minimum requirement for baseline mass resolution in quadrupole-based MS instruments, enabling complete separation of the internal standard signal from the analyte signal in both precursor ion scans and MRM transitions .

LC-MS/MS Bioanalysis Stable Isotope Labeling

Isotopic Purity for Accurate Quantification

Commercially sourced 15-Keto Bimatoprost-d5 is supplied with a minimum isotopic purity of 96.65%, as documented in vendor certificates of analysis . This high enrichment level ensures that the internal standard contributes negligible unlabeled signal to the analyte channel, maintaining the linearity of calibration curves and accuracy of back-calculated concentrations [1]. In contrast, lower-purity deuterated standards (e.g., <95% isotopic enrichment) introduce systematic positive bias in quantitative assays by elevating baseline signal in the analyte MRM channel.

Isotopic Enrichment Quality Control LC-MS/MS

Co-Elution and Matrix Effect Correction

Unlike ¹³C- or ¹⁵N-labeled internal standards, which may exhibit slight retention time shifts due to isotopic fractionation, 15-Keto Bimatoprost-d5 is designed to co-elute identically with unlabeled 15-Keto Bimatoprost under reversed-phase LC conditions . This chromatographic alignment ensures that both compounds experience identical matrix-induced ionization suppression or enhancement, enabling effective signal normalization. Comparative studies using deuterated versus non-deuterated internal standards have demonstrated that deuterated analogs that fail to co-elute (e.g., due to deuterium placement on exchangeable protons) can introduce quantitative bias ranging from -38.4% to +59.2% [1].

Matrix Effects Ion Suppression LC-MS/MS

Non-Labile Deuterium Prevents Back-Exchange

15-Keto Bimatoprost-d5 incorporates deuterium atoms at the ethylamide group (N-ethyl-d5), a site devoid of exchangeable protons under physiological or analytical conditions . In contrast, deuterated standards labeled at hydroxyl or amine positions undergo rapid hydrogen-deuterium back-exchange in protic solvents, leading to time-dependent loss of isotopic enrichment and compromised quantification accuracy [1]. The kinetic isotope effect associated with deuterium at the ethylamide moiety may also confer modest metabolic stabilization in vitro, though this effect is secondary to its analytical utility.

Deuterium Exchange Metabolic Stability Isotope Labeling

Applications of 15-Keto Bimatoprost-d5 in Bioanalysis


Internal Standard for Plasma Pharmacokinetics

15-Keto Bimatoprost-d5 is the definitive internal standard for the accurate quantitation of 15-Keto Bimatoprost in human or animal plasma during pharmacokinetic assessments of bimatoprost metabolism. The +5.03 Da mass shift (Section 3, Evidence Item 1) enables specific MRM detection without interference from the endogenous analyte signal, while chromatographic co-elution (Section 3, Evidence Item 3) corrects for matrix-induced ion suppression. This application is essential for bioequivalence studies, new drug application (NDA) submissions, and generic drug development where precise metabolite tracking is required [1].

QC Reference for Bimatoprost Impurity Profiling

As 15-Keto Bimatoprost is a recognized impurity (Impurity III) of Bimatoprost active pharmaceutical ingredient (API), 15-Keto Bimatoprost-d5 serves as a stable isotope-labeled reference standard for impurity quantification in drug substance and drug product release testing . The high isotopic purity of the deuterated compound (Section 3, Evidence Item 2) ensures that spiked calibration standards accurately reflect impurity levels without introducing additional unlabeled background signal, supporting compliance with ICH Q3A/Q3B impurity thresholds.

Tracer for Ocular Metabolism Studies

Researchers investigating the tissue-specific metabolism of bimatoprost in the eye can employ 15-Keto Bimatoprost-d5 as a stable isotope tracer to distinguish exogenously administered metabolite from endogenous prostaglandin species. The non-labile deuterium labeling (Section 3, Evidence Item 4) ensures that the tracer retains its isotopic signature throughout sample extraction from aqueous humor or ciliary body homogenates, enabling definitive identification of metabolic intermediates via high-resolution mass spectrometry [2].

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